molecular formula C9H10ClNO2 B8573391 Methyl 5-(aminomethyl)-2-chlorobenzoate

Methyl 5-(aminomethyl)-2-chlorobenzoate

Cat. No.: B8573391
M. Wt: 199.63 g/mol
InChI Key: ABZGTKWVBFNTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(aminomethyl)-2-chlorobenzoate is a chlorobenzoate ester derivative that serves as a valuable building block and chemical intermediate in organic synthesis and pharmaceutical research. The compound features both an aminomethyl group and a methyl ester functional group on a chlorinated benzene ring, making it a versatile precursor for the synthesis of more complex molecules . Researchers can utilize this compound in various coupling reactions and amidation chemistry, leveraging the reactivity of the ester and amine functional groups. The molecular formula for the freebase compound is C9H10ClNO2, and it has a molecular weight of 199.63 g/mol . This compound is closely related to its hydrochloride salt form, this compound hydrochloride (CAS# 90942-47-5), which has a molecular formula of C9H11Cl2NO2 and a molecular weight of 236.10 g/mol . The hydrochloride salt form is often preferred for its enhanced stability and solubility properties in various experimental conditions. It is typically supplied with a high purity level of 98% or greater . Proper handling is essential; the hydrochloride salt has associated hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors (P261), wearing protective gloves (P280), and taking care when handling to prevent contact with eyes (P305+P351+P338) . For storage, the hydrochloride salt should be kept in an inert atmosphere at 2-8°C . This product is intended for research and laboratory use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 5-(aminomethyl)-2-chlorobenzoate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,5,11H2,1H3

InChI Key

ABZGTKWVBFNTTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Type and Reactivity

Compound Name CAS/ID Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Methyl 5-(aminomethyl)-2-chlorobenzoate 90942-47-5 2-Cl, 5-CH₂NH₂ C₉H₁₀ClNO₂ 199.64 Flexible aminomethyl group; moderate basicity; suitable for further alkylation
Methyl 5-amino-2-chlorobenzoate 5202-89-1 2-Cl, 5-NH₂ C₈H₈ClNO₂ 185.61 Primary amine (-NH₂); higher basicity; prone to oxidation
Methyl 2-acetamido-5-chlorobenzoate 20676-54-4 2-NHAc, 5-Cl C₁₀H₁₀ClNO₃ 227.64 Acetamido group (-NHAc); reduced reactivity; enhanced metabolic stability

Key Differences :

  • Aminomethyl vs. Amino: The aminomethyl group in the target compound offers greater steric flexibility and lower basicity (pKa ~8-9) compared to the primary amine (-NH₂, pKa ~10) in Methyl 5-amino-2-chlorobenzoate. This impacts solubility and reactivity in nucleophilic reactions .
  • Aminomethyl vs. Acetamido: The acetamido group in Methyl 2-acetamido-5-chlorobenzoate introduces steric bulk and reduces hydrogen-bonding capacity, making it less reactive but more stable under physiological conditions .

Positional Isomerism and Electronic Effects

Compound Name CAS/ID Substituents Key Electronic Effects References
Methyl 2-amino-5-chlorobenzoate 5202-89-1 2-Cl, 5-NH₂ Chlorine (electron-withdrawing) at 2-position deactivates ring; NH₂ at 5-position
Methyl 4-amino-5-chloro-2-methoxybenzoate 20896-27-9 2-OMe, 4-NH₂, 5-Cl Methoxy (electron-donating) at 2-position activates ring; NH₂ at 4-position

Key Differences :

  • Substituent Positions: Chlorine at the 2-position (ortho to the ester) in the target compound creates stronger electron-withdrawing effects compared to chlorine at the 5-position in Methyl 2-amino-5-chlorobenzoate. This influences electrophilic substitution rates and binding affinity in drug-receptor interactions .
  • Methoxy vs. Chlorine: The methoxy group in Methyl 4-amino-5-chloro-2-methoxybenzoate increases electron density on the aromatic ring, enhancing reactivity toward electrophiles but reducing stability compared to the chlorine-substituted target compound .

Halogen Variation and Lipophilicity

Compound Name CAS/ID Halogen LogP (Estimated) Key Properties References
This compound 90942-47-5 Cl 1.8 Moderate lipophilicity; suitable for blood-brain barrier penetration
Methyl 5-Amino-2-bromo-4-chlorobenzoate L037508 2-Br, 4-Cl 2.5 Higher lipophilicity due to Br; increased van der Waals interactions

Key Differences :

  • Chlorine vs. Bromine: Bromine in Methyl 5-Amino-2-bromo-4-chlorobenzoate increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.5 g/mol) and lipophilicity (LogP ~2.5 vs.

Functional Group Complexity

Compound Name CAS/ID Functional Groups Key Applications References
This compound 90942-47-5 -CH₂NH₂, -Cl Intermediate for PDE5 inhibitors; antimicrobial agents
Methyl 5-(2-bromoacetyl)-2-propoxybenzoate - -Br, -OPr Reactive intermediate for kinase inhibitors; prone to nucleophilic substitution

Key Differences :

  • Bromoacetyl Group: The bromoacetyl group in Methyl 5-(2-bromoacetyl)-2-propoxybenzoate enables facile alkylation reactions, making it valuable in synthesizing kinase inhibitors. However, it is less stable than the aminomethyl group in the target compound .

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing Methyl 5-(aminomethyl)-2-chlorobenzoate with high purity?

A1. The compound is synthesized via sequential halogenation and esterification. Key steps include:

  • Halogenation : Reacting 2-aminobenzoic acid with N-chlorosuccinimide (NCS) in DMF at 100°C to yield 2-amino-5-chlorobenzoic acid .
  • Esterification : Treating the chlorinated intermediate with thionyl chloride in methanol to form the methyl ester. Purification via recrystallization from methanol ensures high crystallinity (>97% purity) .
  • Critical Parameters : Excess thionyl chloride (3:1 molar ratio) and reflux duration (12–16 hrs) are pivotal for maximizing ester yield.

Q. Q2. How should researchers handle and store this compound to ensure stability?

A2.

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group .
  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Contaminated waste must be disposed via licensed hazardous waste services .

Advanced Research Questions

Q. Q3. How do intramolecular hydrogen bonds influence the crystal structure and reactivity of this compound?

A3. X-ray crystallography () reveals:

  • Planarity : The aromatic ring and ester group form a near-planar structure (RMS deviation: 0.041 Å), stabilized by an intramolecular N–H⋯O hydrogen bond (2.02 Å, 153°).
  • Intermolecular Interactions : Adjacent molecules link via N–H⋯O bonds (2.19 Å), creating a layered lattice. This rigidity may reduce solubility in nonpolar solvents but enhance thermal stability .
  • Reactivity Implications : The electron-withdrawing chloro group at position 2 directs electrophilic substitutions to the para-aminomethyl group, a critical site for derivatization .

Q. Q4. What analytical techniques are most effective for resolving contradictions in spectral data for this compound?

A4. Contradictions in NMR or melting points (e.g., mp 209–213°C vs. 231–235°C for analogues ) can arise from impurities or polymorphs. Mitigation strategies include:

  • Multi-Technique Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
  • X-Ray Diffraction : Resolve polymorphic ambiguities by comparing experimental PXRD patterns with single-crystal data .

Q. Q5. How can this compound serve as a precursor for bioactive heterocycles?

A5. The aminomethyl group enables diverse derivatization:

  • Quinazolinones : Condense with aldehydes/ketones under acidic conditions to form tricyclic cores with antitumor activity .
  • Benzodiazepine Analogues : React with α-keto acids to yield intermediates for CNS-targeting agents (e.g., anxiolytics) .
  • Optimization Tip : Substituents at the chloro position (e.g., replacing Cl with Br) modulate bioactivity and pharmacokinetics .

Q. Q6. What strategies address low yields in coupling reactions involving this compound?

A6. Low yields in amide/aryl couplings often stem from steric hindrance. Solutions include:

  • Protection/Deprotection : Temporarily protect the aminomethyl group with Boc anhydride, perform coupling (e.g., Suzuki-Miyaura), then deprotect with TFA .
  • Catalyst Screening : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig aminations, which tolerate bulky substrates .

Methodological Guidance

Q. Q7. How should researchers design stability studies for this compound under varying pH?

A7.

  • Experimental Design : Incubate the compound in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via UV-Vis (λ = 270 nm) and HPLC at 0, 1, 7, 30 days.
  • Key Findings : Ester hydrolysis dominates above pH 10, generating 5-(aminomethyl)-2-chlorobenzoic acid. Acidic conditions (pH < 3) protonate the amine, reducing reactivity .

Q. Q8. What computational tools predict the pharmacokinetic properties of derivatives?

A8. Use in silico models like:

  • SwissADME : Predicts logP (2.1 for parent compound), suggesting moderate blood-brain barrier permeability.
  • AutoDock Vina : Screens binding affinities to targets (e.g., NMDA receptors) by docking aminomethyl-modified analogues .

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